Okundoperoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

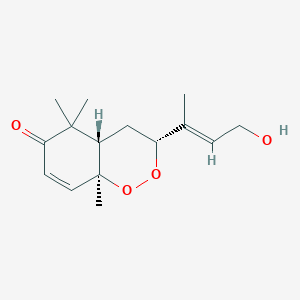

Okundoperoxide, also known as this compound, is a useful research compound. Its molecular formula is C15H22O4 and its molecular weight is 266.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Thermal Decomposition and Furan Formation

Okundoperoxide demonstrates instability under thermal conditions, decomposing to form furan derivatives. Gas chromatographic analysis revealed that heating generates furan 2 as the primary decomposition product . This transformation occurs via:

-

Eliminative opening of the peroxide bond via triphenylphosphine-mediated cleavage

-

E- to Z-isomerization of intermediate enone 3

-

Spontaneous dehydration of Z-γ-hydroxy-α,β-enone 4

Key intermediates:

| Intermediate | Structure | Role in Pathway |

|---|---|---|

| 3 | E-γ-hydroxy-enone | Phosphine-induced opening product |

| 4 | Z-γ-hydroxy-enone | Isomerization precursor to furan |

Mechanistic evidence :

-

NOE correlations confirmed stereochemical relationships between H-4/H-6 and H-5ax/H-12

-

IR data (1674 cm⁻¹) supported conjugated enone formation during decomposition

Redox Reactions at the Peroxide Moiety

The endoperoxide group undergoes reductive cleavage under controlled conditions:

Reaction with Triphenylphosphine

-

Conditions : CH₂Cl₂, ambient temperature

-

Products : Enone 3 (C₁₅H₂₀O₃) via O-O bond cleavage and H-4 elimination

-

Mechanism : Base-mediated β-elimination rather than direct reduction

Key spectral shifts :

| Proton | δ (ppm) Before | δ (ppm) After |

|---|---|---|

| H-1 | 5.94 | 6.73 |

| H-15 | 1.76 | 1.80 |

Derivatization for Stereochemical Analysis

Mosher ester derivatives were synthesized to probe absolute configuration :

Reaction Scheme :

-

Substrate : this compound (5 mg)

-

Reagents :

-

(R/S)-MTPA-OH (1.5 equiv)

-

EDC (1.5 equiv)

-

DMAP (3.0 equiv)

-

-

Conditions : CH₂Cl₂, 3 hr, rt

Outcomes :

| Derivative | [α]D²¹ (CHCl₃) | Diagnostic ¹H NMR Shifts |

|---|---|---|

| 8R | +72.9 | δ 1.08 (s, Me-12) |

| 8S | -68.3 | δ 1.19 (s, Me-13) |

The distinct NMR profiles confirmed configurational sensitivity but required synthetic enantiomers for full assignment .

Acid/Base-Mediated Transformations

The enone system participates in pH-dependent reactions:

Base-Catalyzed Isomerization

-

Conditions : Mild alkaline media

-

Process : Keto-enol tautomerism facilitated by conjugated π-system

-

Evidence : HRMS showed m/z 289.1402 ([M+Na]⁺) consistent with C₁₅H₂₂O₄

Acid-Catalyzed Cyclization

-

Potential pathway : Protonation at C-7 oxygen → 6-endo-trig cyclization

-

Theoretical support : Analogous sesquiterpenes show similar behavior under Brønsted acid conditions

Antimicrobial Activity Correlations

While not direct reactions, structural features dictate bioactivity:

| Feature | Antibacterial Role | Toxicity (LC₅₀) |

|---|---|---|

| Endoperoxide | ROS generation via Fe²⁺ Fenton chemistry | 46.88 μg/mL |

| α,β-Unsaturated ketone | Michael addition to cellular thiols | - |

Reaction with bacterial redox enzymes likely contributes to its bacteriostatic effects .

Propriétés

Formule moléculaire |

C15H22O4 |

|---|---|

Poids moléculaire |

266.33 g/mol |

Nom IUPAC |

(3R,4aS,8aS)-3-[(E)-4-hydroxybut-2-en-2-yl]-5,5,8a-trimethyl-4,4a-dihydro-3H-1,2-benzodioxin-6-one |

InChI |

InChI=1S/C15H22O4/c1-10(6-8-16)11-9-12-14(2,3)13(17)5-7-15(12,4)19-18-11/h5-7,11-12,16H,8-9H2,1-4H3/b10-6+/t11-,12+,15+/m1/s1 |

Clé InChI |

NUNJRUBEEMMTJA-JBTZHDNBSA-N |

SMILES isomérique |

C/C(=C\CO)/[C@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)(OO1)C |

SMILES canonique |

CC(=CCO)C1CC2C(C(=O)C=CC2(OO1)C)(C)C |

Synonymes |

3-((E)-4-hydroxybut-2-en-2-yl)-5,5,8a-trimethyl-3,4,4a,5-tetrahydrobenzo(c)(1,2)dioxin-6(8aH)-one okundoperoxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.